(1R,2R)-2-ethoxycyclopentan-1-ol
Description
(1R,2R)-2-ethoxycyclopentan-1-ol is a chiral cyclopentanol derivative characterized by an ethoxy (-OCH₂CH₃) substituent at the 2-position and a hydroxyl (-OH) group at the 1-position of the cyclopentane ring. Its molecular formula is C₇H₁₄O₂, with a calculated molecular weight of 130.18 g/mol. The stereochemistry (R,R configuration) confers distinct spatial arrangement, influencing its reactivity and interactions in synthetic or biological systems.
Properties
CAS No. |
15051-94-2; 241147-36-4 |
|---|---|
Molecular Formula |
C7H14O2 |
Molecular Weight |
130.187 |
IUPAC Name |
(1R,2R)-2-ethoxycyclopentan-1-ol |
InChI |
InChI=1S/C7H14O2/c1-2-9-7-5-3-4-6(7)8/h6-8H,2-5H2,1H3/t6-,7-/m1/s1 |
InChI Key |
CLFRTEKMZDRKMW-RNFRBKRXSA-N |
SMILES |
CCOC1CCCC1O |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-ethoxycyclopentan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (1R,2R)-2-ethoxycyclopentanone, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the selective formation of the desired enantiomer.
Another method involves the asymmetric hydrogenation of a suitable precursor, such as a cyclopentene derivative, using a chiral catalyst. This approach allows for the direct introduction of the ethoxy and hydroxyl groups in a stereoselective manner.
Industrial Production Methods
Industrial production of this compound often relies on the optimization of the aforementioned synthetic routes. Large-scale synthesis may involve continuous flow reactors to enhance reaction efficiency and yield. The use of chiral catalysts and advanced purification techniques, such as chromatography, ensures the production of enantiomerically pure this compound.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-ethoxycyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be further reduced to form the corresponding cyclopentane derivative using strong reducing agents.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an inert solvent like THF.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products Formed
Oxidation: (1R,2R)-2-ethoxycyclopentanone or (1R,2R)-2-ethoxycyclopentanal.
Reduction: (1R,2R)-2-ethoxycyclopentane.
Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.
Scientific Research Applications
(1R,2R)-2-ethoxycyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a chiral ligand in enzyme-catalyzed reactions and as a probe for studying stereochemical effects in biological systems.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of bioactive compounds.
Industry: Utilized in the production of fine chemicals and as a precursor for the synthesis of specialty materials.
Mechanism of Action
The mechanism of action of (1R,2R)-2-ethoxycyclopentan-1-ol depends on its specific application. In enzyme-catalyzed reactions, the compound may act as a chiral ligand, influencing the stereochemistry of the reaction. Its hydroxyl and ethoxy groups can participate in hydrogen bonding and other non-covalent interactions, affecting the binding and reactivity of the compound in various molecular pathways.
Comparison with Similar Compounds
Research Findings and Trends
- Pharmaceutical Relevance: Amino-substituted derivatives (e.g., C₉H₁₉NO, C₆H₁₃NO) dominate in drug discovery due to their hydrogen-bonding and charge properties .
- Material Science : Allyloxy and ethoxy derivatives are prioritized for polymer synthesis, with ethoxy offering stability and allyloxy enabling cross-linking .
- Stereochemical Impact: The (1R,2R) configuration in the target compound and C₁₁H₁₄ClNO enhances enantioselectivity in chiral syntheses, critical for agrochemicals and pharmaceuticals .
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